

The Structure-Activity Relationship of Substance P C-Terminal Fragments: A Technical Guide

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Compound of Interest

Compound Name: Substance P (6-11), pglu(6)-

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This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of C-terminal fragments of Substance P (SP), a key neuropeptide in pain transmission, inflammation, and various physiological processes. Understanding the SAR of these fragments is crucial for the rational design of novel therapeutics targeting the neurokinin-1 (NK1) receptor.

Core Concepts in Substance P C-Terminal Fragment Activity

Substance P is an undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂. Its biological effects are primarily mediated through the NK1 receptor, a G protein-coupled receptor (GPCR). Extensive research has demonstrated that the C-terminal region of SP is essential for its biological activity.

The C-terminal pentapeptide, SP(7-11) (Phe-Phe-Gly-Leu-Met-NH₂), is widely considered the minimal sequence required for significant biological activity, though longer C-terminal fragments generally exhibit higher potency. The C-terminal amide group is also critically important for receptor binding and activation; its removal or alteration leads to a significant loss of activity^[1].

Quantitative Analysis of Substance P C-Terminal Fragment Activity

The biological activity of SP C-terminal fragments is typically quantified by their binding affinity (K_i or IC_{50}) to the NK1 receptor and their potency (EC_{50}) in functional assays, such as smooth muscle contraction or second messenger stimulation.

Binding Affinity and Potency Data

The following tables summarize the binding affinities and functional potencies of various SP C-terminal fragments for the NK1 receptor. These values have been compiled from multiple studies to provide a comparative overview.

Table 1: Binding Affinity of Substance P C-Terminal Fragments for the NK1 Receptor

Peptide Fragment	Sequence	IC_{50} (nM)	Species/Tissue Source	Reference
Substance P	RPKPQQFFGLM-NH ₂	0.64	Rat brain synaptosomes	[2]
SP(4-11)	PQQFFGLM-NH ₂	-	-	-
SP(5-11)	QQFFGLM-NH ₂	-	-	-
SP(6-11)	QFFGLM-NH ₂	-	-	[3]
SP(7-11)	FFGLM-NH ₂	-	-	[4]
[Glp6, ΔPhe7]SP(6-11)	Glp-ΔPhe-FGLM-NH ₂	-	-	[5]
[Glp6, ΔPhe8]SP(6-11)	Glp-F-ΔPhe-GLM-NH ₂	-	-	

Note: A comprehensive table with consistent IC_{50}/K_i values across a wide range of C-terminal fragments from a single source is challenging to compile from the available literature. The data presented here is illustrative. "-" indicates data not readily available in a comparable format.

Table 2: Functional Potency of Substance P C-Terminal Fragments in the Guinea Pig Ileum Contraction Assay

Peptide Fragment	Sequence	Relative Potency (Substance P = 100)	Reference
Substance P	RPKPQQFFGLM-NH2	100	
SP(4-11)	PQQFFGLM-NH2	~100	
SP(5-11)	QQFFGLM-NH2	~100	
SP(6-11)	QFFGLM-NH2	~100	
SP(7-11)	FFGLM-NH2	Appreciable activity	
SP(8-11)	FGLM-NH2	Weak activity	
SP(9-11)	GLM-NH2	Weak vasodilator activity only	
SP Octapeptide (SP(4-11))	PQQFFGLM-NH2	~200	

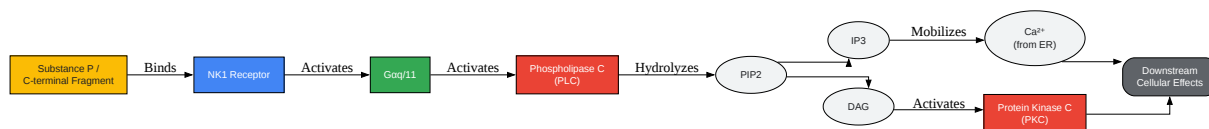
Note: The octapeptide was found to be the most potent in this particular study.

Key Signaling Pathways of the NK1 Receptor

Activation of the NK1 receptor by Substance P and its C-terminal fragments initiates a cascade of intracellular signaling events. The NK1 receptor is known to couple to multiple G proteins, primarily Gq/11 and Gs, leading to the activation of distinct downstream effector pathways. This dual coupling allows for a complex and nuanced cellular response.

Gq/11 Signaling Pathway

The Gq/11 pathway is considered the canonical signaling route for the NK1 receptor.

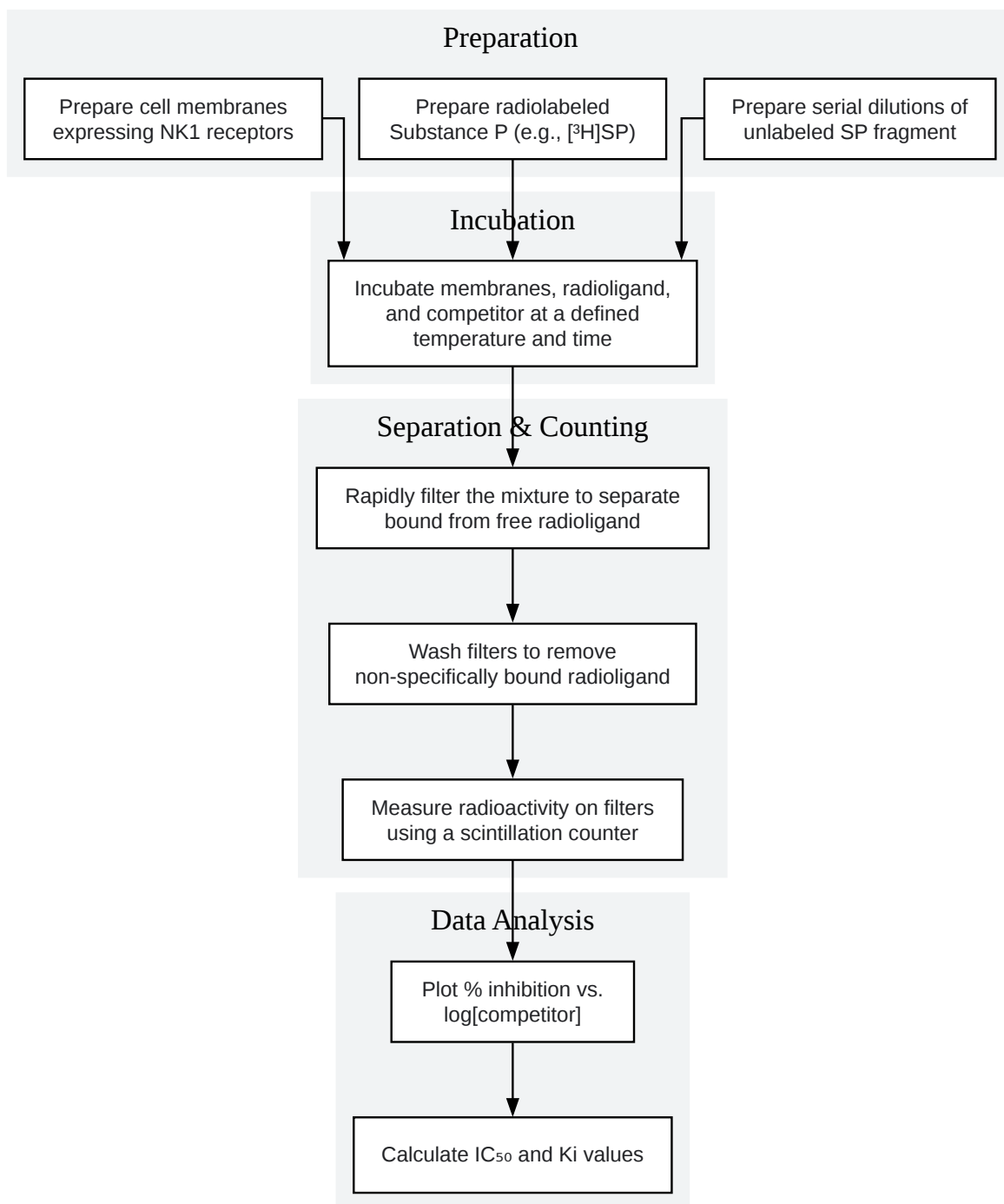


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NK1 Receptor Gq/11 Signaling Pathway

Gs Signaling Pathway

In addition to Gq/11, the NK1 receptor can also couple to Gs, leading to the production of cyclic AMP (cAMP).



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